Cas no 1444-12-8 (Methyl 1-methyl-1H-indole-4-carboxylate)

Methyl 1-methyl-1H-indole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-methyl-1H-Indole-4-carboxylic acid methyl ester
- Methyl 1-methyl-1H-indole-4-carboxylate
- 1-Methyl-4-carbmethoxyindole
- 1-Methyl-4-carbomethoxyindole
- 1-Methyl-indol-carbonsaeure-(4)-methylester
- 1-methyl-indole-4-carboxylic acid methyl ester
- ACMC-209cso
- AK-92821
- ANW-20854
- CTK0B3162
- methyl 1-methyl-4-indolecarboxylate
- Methyl-1-methylindol-4-carboxylat
- SureCN701556
- Methyl 1-methylindole-4-carboxylate
- 1H-Indole-4-carboxylic acid, 1-methyl-, methyl ester
- HVQOOSBDNRKUDW-UHFFFAOYSA-N
- methyl (N-methyl)-indole4-carboxylate
- methyl (N-methyl)-indole-4-carboxylate
- SY022480
- ST2413219
- V3326
- AKOS006239305
- AS-8599
- DB-230671
- DTXSID50496232
- Methyl1-methyl-1H-indole-4-carboxylate
- BAA44412
- 1444-12-8
- MFCD09839048
- SCHEMBL701556
- CS-0042590
-
- MDL: MFCD09839048
- インチ: 1S/C11H11NO2/c1-12-7-6-8-9(11(13)14-2)4-3-5-10(8)12/h3-7H,1-2H3
- InChIKey: HVQOOSBDNRKUDW-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C([H])=C2C=1C([H])=C([H])N2C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 189.078978594g/mol
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.2
- 疎水性パラメータ計算基準値(XlogP): 1.9
Methyl 1-methyl-1H-indole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M338483-50mg |
Methyl 1-Methyl-1H-indole-4-carboxylate |
1444-12-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71220-100mg |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 100mg |
¥109.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71220-5g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 5g |
¥1549.0 | 2022-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-US136-200mg |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 200mg |
192.0CNY | 2021-08-04 | |
Chemenu | CM147505-10g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 10g |
$468 | 2021-08-05 | |
Alichem | A199007506-5g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 5g |
$294.00 | 2022-04-02 | |
Alichem | A199007506-25g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 25g |
$1,123.20 | 2022-04-02 | |
Apollo Scientific | OR110447-1g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 1g |
£60.00 | 2025-02-19 | ||
eNovation Chemicals LLC | D952092-5g |
1H-Indole-4-carboxylic acid, 1-methyl-, methyl ester |
1444-12-8 | 97% | 5g |
$165 | 2024-06-08 | |
Fluorochem | 210072-5g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 5g |
£196.00 | 2022-03-01 |
Methyl 1-methyl-1H-indole-4-carboxylate 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
Methyl 1-methyl-1H-indole-4-carboxylateに関する追加情報
Methyl 1-methyl-1H-indole-4-carboxylate (CAS No. 1444-12-8): An Overview of Its Properties, Applications, and Recent Research
Methyl 1-methyl-1H-indole-4-carboxylate (CAS No. 1444-12-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as Methyl 1-methylindole-4-carboxylate, is characterized by its unique structural features and diverse applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of Methyl 1-methyl-1H-indole-4-carboxylate.
Chemical Properties and Structure
Methyl 1-methyl-1H-indole-4-carboxylate is a derivative of indole, a heterocyclic aromatic organic compound with a distinctive structure. The compound features a methyl group attached to the nitrogen atom of the indole ring and a carboxylate ester group at the 4-position. This unique arrangement contributes to its stability and reactivity in various chemical reactions. The molecular formula of Methyl 1-methyl-1H-indole-4-carboxylate is C12H13NO2, with a molecular weight of approximately 203.23 g/mol.
The physical properties of Methyl 1-methyl-1H-indole-4-carboxylate include its appearance as a white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for use in various synthetic processes and analytical techniques.
Synthesis Methods
The synthesis of Methyl 1-methyl-1H-indole-4-carboxylate can be achieved through several well-established methods. One common approach involves the esterification of 1-methylindole-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions to ensure complete conversion to the desired ester product.
Another method involves the reaction of 1-methylindole with methyl chloroformate in the presence of a base such as triethylamine or pyridine. This method offers high yields and purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes using microwave-assisted reactions and catalytic systems.
Biological Activities and Applications
Methyl 1-methyl-1H-indole-4-carboxylate has been extensively studied for its biological activities and potential therapeutic applications. One notable area of research is its role as an inhibitor of specific enzymes involved in various biological pathways. For instance, studies have shown that this compound can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine.
In addition to its enzymatic inhibition properties, Methyl 1-methyl-1H-indole-4-carboxylate has demonstrated potential as an anti-inflammatory agent. Research conducted on animal models has indicated that this compound can reduce inflammation by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as arthritis and colitis.
Recent Research Developments
The field of medicinal chemistry has seen significant advancements in the study of indole derivatives like Methyl 1-methyl-1H-indole-4-carboxylate. Recent research has focused on optimizing the structure and properties of these compounds to enhance their biological activities and reduce potential side effects.
A study published in the Journal of Medicinal Chemistry explored the use of computational methods to design novel derivatives of Methyl 1-methyl-1H-indole-4-carboxylate with improved pharmacological profiles. The researchers used molecular docking simulations to identify key interactions between the compound and its target enzymes, leading to the development of more potent inhibitors with enhanced selectivity.
Another notable study investigated the use of Methyl 1-methyl-1H-indole-4-carboxylate in combination therapy for cancer treatment. The results showed that this compound could enhance the efficacy of conventional chemotherapeutic agents by sensitizing cancer cells to apoptosis. This synergistic effect has significant implications for developing more effective cancer treatment strategies.
Conclusion
In conclusion, Methyl 1-methyl-1H-indole-4-carboxylate (CAS No. 1444-12-8) is a versatile organic compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for various synthetic processes and biological studies. Recent research has highlighted its potential as an enzyme inhibitor, anti-inflammatory agent, and cancer treatment adjunct, underscoring its significance in advancing medical science.
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